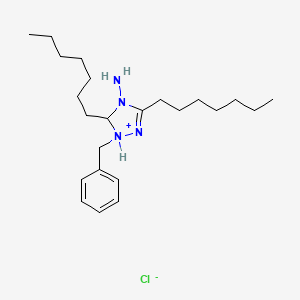![molecular formula C6H6N4S B14604246 Thiazolo[4,5-c]pyridine-4,6-diamine CAS No. 60282-61-3](/img/structure/B14604246.png)
Thiazolo[4,5-c]pyridine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[4,5-c]pyridine-4,6-diamine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both thiazole and pyridine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridine-4,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo[4,5-c]pyridine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Thiazolo[4,5-c]pyridine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of thiazolo[4,5-c]pyridine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-d]pyrimidine: Another fused heterocyclic compound with similar pharmacological properties.
Thiazolo[5,4-b]pyridine: A structurally related compound with a different fusion pattern of the thiazole and pyridine rings.
Uniqueness
Thiazolo[4,5-c]pyridine-4,6-diamine is unique due to its specific ring fusion and substitution pattern, which can result in distinct biological activities compared to other similar compounds. Its versatility as a scaffold for drug development makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
60282-61-3 |
|---|---|
Molekularformel |
C6H6N4S |
Molekulargewicht |
166.21 g/mol |
IUPAC-Name |
[1,3]thiazolo[4,5-c]pyridine-4,6-diamine |
InChI |
InChI=1S/C6H6N4S/c7-4-1-3-5(6(8)10-4)9-2-11-3/h1-2H,(H4,7,8,10) |
InChI-Schlüssel |
VBASHFVFPNKIGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(N=C1N)N)N=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)



![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)
![7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid](/img/structure/B14604201.png)



![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
